molecular formula C13H11N3O3 B2757957 4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946313-74-2

4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2757957
CAS No.: 946313-74-2
M. Wt: 257.249
InChI Key: UXFGSTGSFCYNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-methylisoxazole-3-carboxamide derivatives, which are related to the compound , has been reported in the literature . These compounds were synthesized from 5-methylisoxazole-3-carbonyl chloride with various amines in good yield .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Anti-Cancer Drug Synthesis : A novel isoxazolquinoxalin derivative, identified for its potential as an anti-cancer drug, was synthesized through a series of chemical reactions. The compound's structure was confirmed using X-ray diffraction and other spectroscopic methods. Docking studies suggested its efficacy against homo sapiens protein, indicating potential anti-cancer activity (N. Abad et al., 2021).

Catalytic Applications

  • Catalytic Hydrogenation : Research on molybdenum complexes revealed new modes of coordination for aromatic heterocyclic nitrogen compounds, including quinoxaline, facilitating catalytic hydrogenation of these compounds. This work highlights the compound's role in catalysis and synthetic chemistry (G. Zhu et al., 2008).

Environmental and Biodegradation Studies

  • Biodegradation of Pharmaceuticals : A study on the biodegradation of sulfamethoxazole, a common antibiotic, revealed that bacteria capable of degrading 3-amino-5-methylisoxazole, a related compound, could be used for bioremediation of contaminated sites. This research underscores the ecological importance of understanding how such compounds interact with and are broken down in the environment (S. Mulla et al., 2018).

Organic Synthesis and Chemical Properties

  • Synthesis of Amino Sugars : The synthesis of amino sugars via isoxazolines, including processes to create D-allosamine, showcases the versatility of isoxazole derivatives in organic synthesis. This research contributes to the field of carbohydrate chemistry and the development of new synthetic routes (V. Jäger et al., 1990).

Agrochemical and Pharmaceutical Research

  • Larvicidal Activity : The photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and their investigation for larvicidal activity against Aedes aegypti larvae demonstrate the potential application of these compounds in agrochemical and pharmaceutical industries. This research highlights the importance of developing new compounds for public health applications (Ana Beatriz S. Sampaio et al., 2023).

Properties

IUPAC Name

4-(5-methyl-1,2-oxazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-6-10(15-19-8)13(18)16-7-12(17)14-9-4-2-3-5-11(9)16/h2-6H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFGSTGSFCYNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.